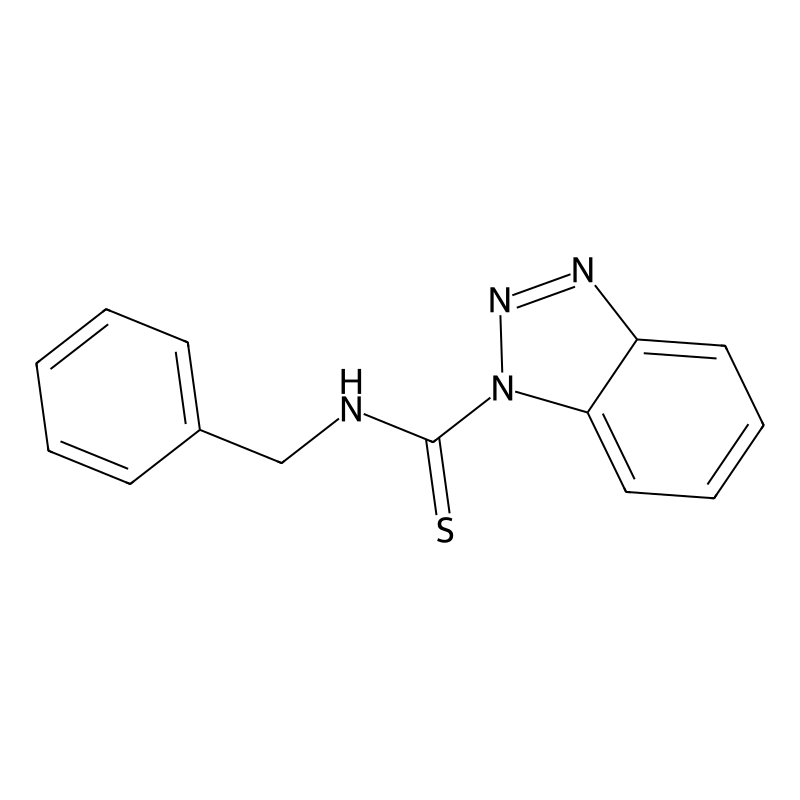

N-Benzyl-1H-benzotriazole-1-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition

Studies have explored N-Bzt's ability to inhibit copper corrosion in acidic environments. One such study published in the journal Corrosion Science found that N-Bzt exhibited good corrosion inhibition performance in sulfuric acid solutions. The mechanism of inhibition is proposed to involve the formation of a protective film on the copper surface, hindering the acidic attack.

Organic Synthesis

N-Bzt shows promise as a reactant in organic synthesis. Research suggests its potential application in:

- C-Thiocarbamoylation reactions: N-Bzt can act as a thiocarbonyl transfer agent, introducing a thiocarbamoyl group (-C(=S)NHR) into organic molecules [].

- Condensation reactions: N-Bzt might participate in condensation reactions for the formation of new carbon-carbon bonds.

- Preparation of N-heterocyclic compounds: N-Bzt could be a useful reagent for synthesizing diversely substituted thiosemicarbazides and N-hydroxythioureas through reactions with hydrazines or hydroxylamines [].

- Guanylation of amines: N-Bzt might be explored for the introduction of a guanyl group (-C(=NH)NH2) onto various amine substrates.

N-Benzyl-1H-benzotriazole-1-carbothioamide is a chemical compound with the molecular formula C13H12N4S and a molecular weight of approximately 268.34 g/mol. It is characterized by its unique structure, which includes a benzotriazole ring fused with a benzyl group and a carbothioamide functional group. The compound appears as a solid with a density of 1.3 g/cm³ and has a boiling point of 451.9ºC at 760 mmHg .

This compound is notable for its applications in various

- C-thiocarbamoylation Reactions: It serves as a reagent for introducing thiocarbamoyl groups into organic substrates.

- Condensation Reactions: The compound can participate in condensation reactions, contributing to the formation of more complex organic molecules .

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the modification of other chemical entities.

Research indicates that N-Benzyl-1H-benzotriazole-1-carbothioamide exhibits significant biological activity, particularly as a corrosion inhibitor. It has been shown to effectively inhibit copper corrosion in acidic environments, making it valuable in materials science and engineering applications . Additionally, studies suggest potential antimicrobial properties, though further investigation is necessary to fully understand its biological mechanisms and efficacy.

The synthesis of N-Benzyl-1H-benzotriazole-1-carbothioamide can be achieved through various methods, including:

- Thiocarbamoylation: This method involves the reaction of benzotriazole derivatives with thiocarbamoyl chlorides or isothiocyanates.

- Condensation Reactions: Condensation with appropriate amines or thiols can yield the desired carbothioamide structure.

These methods underscore the compound's versatility and the potential for further modifications to tailor its properties for specific applications .

N-Benzyl-1H-benzotriazole-1-carbothioamide finds application in several fields:

- Corrosion Inhibition: Its primary use as a corrosion inhibitor helps protect metals from degradation, particularly in acidic environments.

- Organic Synthesis: The compound serves as a key intermediate in synthesizing various organic compounds, enhancing its value in chemical manufacturing.

- Potential Antimicrobial Agent: Preliminary studies suggest its potential use in developing antimicrobial agents, although more research is needed to confirm this application .

Interaction studies involving N-Benzyl-1H-benzotriazole-1-carbothioamide focus on its reactivity with metals and other organic compounds. The compound's ability to form stable complexes with metal ions enhances its effectiveness as a corrosion inhibitor. Additionally, studies examining its interactions with biological systems indicate potential pathways for antimicrobial activity, warranting further exploration into its mechanism of action .

Several compounds share structural similarities with N-Benzyl-1H-benzotriazole-1-carbothioamide. Key comparisons include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-1H-benzotriazole | Benzotriazole ring + benzyl group | Lacks carbothioamide functionality |

| 1-Benzoyl-1H-benzotriazole | Benzotriazole ring + carbonyl group | Exhibits different reactivity patterns |

| 2-Amino-1H-benzotriazole | Amino group on benzotriazole | Potentially different biological activities |

N-Benzyl-1H-benzotriazole-1-carbothioamide stands out due to its unique carbothioamide group, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

The conventional synthesis of N-Benzyl-1H-benzotriazole-1-carbothioamide relies primarily on the thiocarbamoylation methodology utilizing bis(benzotriazolyl)methanethione as a stable thiophosgene equivalent [1] [2]. This well-established pathway offers reproducible yields and has been extensively optimized for both laboratory and industrial applications.

The fundamental synthetic approach involves the preparation of bis(benzotriazolyl)methanethione through the reaction of benzotriazole with thiophosgene or carbon disulfide under appropriate conditions [4]. This intermediate demonstrates remarkable stability compared to traditional thioacylation reagents, allowing for convenient storage and handling while maintaining high reactivity toward nucleophilic amines [1].

The mechanism of carbothioamide formation proceeds through nucleophilic substitution of benzylamine at the electron-deficient thiocarbonyl carbon of bis(benzotriazolyl)methanethione. The reaction exhibits excellent regioselectivity, with benzotriazole serving as an effective leaving group due to its resonance stabilization [2]. Kinetic studies demonstrate second-order behavior, with rate constants varying predictably with solvent polarity and temperature [3].

Systematic optimization of reaction conditions reveals that room temperature (20-25°C) provides optimal yields ranging from 91-99% [2]. Temperature effects follow predictable patterns, with higher temperatures promoting side reactions including symmetrical thiourea formation through amine dimerization pathways. Conversely, reduced temperatures significantly decrease reaction rates without improving selectivity or yield outcomes.

Solvent selection proves critical for reaction efficiency and product purity. Dichloromethane emerges as the optimal medium due to its appropriate polarity for dissolving both reactants while maintaining chemical inertness toward the carbothioamide product [1]. Polar protic solvents interfere through competitive nucleophilic attack, while highly polar aprotic solvents can promote decomposition of the benzotriazole starting material.

Stoichiometric optimization indicates that employing 1.1 equivalents of benzylamine relative to bis(benzotriazolyl)methanethione provides optimal conversion while minimizing purification complexity. Larger excesses offer marginal yield improvements but complicate product isolation through increased washing requirements and potential for side product formation [2].

The reaction demonstrates broad functional group tolerance, accommodating various substitution patterns on both the benzotriazole ring and the amine component. Electron-withdrawing groups on the aromatic systems generally accelerate reaction rates, while electron-donating substituents require longer reaction times but maintain high yields [3].

Mechanochemical and Green Chemistry Approaches

Mechanochemical synthesis represents a transformative approach to carbothioamide preparation, offering substantial environmental and economic advantages while maintaining or improving reaction efficiency [5] [6]. Ball milling mechanochemistry eliminates solvent requirements while providing enhanced reaction rates through mechanical activation of reactants.

The mechanochemical process utilizes high-energy ball milling to facilitate intimate mixing and activation of solid reactants. This approach generates reactive intermediates through mechanical stress, enabling reactions that might otherwise require elevated temperatures or extended reaction times in solution [7]. The elimination of organic solvents aligns with green chemistry principles while reducing operational costs and environmental impact.

Optimization of ball milling parameters reveals several critical variables affecting reaction outcome. Rotation frequency optimization studies demonstrate optimal performance at 400-500 revolutions per minute, balancing efficient energy transfer with minimal local heating effects [6]. Ball diameter selection favors smaller spheres (3-5 mm) that provide enhanced surface contact and collision frequency compared to larger alternatives.

The ball-to-powder ratio emerges as a crucial parameter, with optimal values around 10:1 providing sufficient mechanical energy while preventing excessive wear of milling equipment. Ball filling degree optimization indicates optimal performance at approximately 30% of jar volume, maintaining efficient grinding action while allowing adequate material movement [5].

Grinding auxiliary selection significantly influences reaction efficiency and product quality. Sodium chloride (10-20 mol%) serves as an effective grinding auxiliary, providing bulk for efficient milling while remaining chemically inert. Alternative auxiliaries including silica gel and potassium carbonate can be employed but may require optimization of stoichiometric ratios [5].

Liquid-assisted grinding (LAG) protocols offer enhanced reaction rates while maintaining reduced solvent usage. Addition of small quantities (10-50 μL per 100 mg reactants) of polar solvents such as methanol or ethanol can dramatically accelerate reaction completion while preserving environmental advantages [8]. The LAG approach provides optimal balance between reaction enhancement and sustainable synthesis goals.

Environmental metrics demonstrate substantial advantages for mechanochemical synthesis. Environmental Factor (E-Factor) calculations show values of 0.2-0.5 compared to 5-15 for conventional solution-phase methods [9]. This improvement results from elimination of organic solvents and dramatic reduction in waste generation. Atom economy values consistently exceed 85%, reflecting efficient utilization of starting materials and minimal byproduct formation.

Microwave-assisted synthesis provides an alternative green chemistry approach offering rapid heating and enhanced reaction rates. Optimized conditions employ 180-300 W power levels with reaction times of 3-15 minutes, achieving yields of 80-95% [10]. The method proves particularly effective for aromatic carbothioamides where electromagnetic coupling with aromatic systems provides additional activation energy.

Temperature control during microwave synthesis requires careful optimization to maintain selectivity while achieving rapid conversion. Reaction temperatures of 120-180°C provide optimal performance, preventing decomposition while ensuring complete conversion [10]. Lower temperatures result in incomplete reaction, while excessive temperatures promote intramolecular cyclization and other side reactions.

Solvent-free microwave protocols eliminate organic solvent requirements while maintaining rapid reaction completion. This approach demonstrates excellent scalability, with successful applications on multi-gram scales without loss of efficiency or selectivity [11]. The combination of microwave heating with solvent-free conditions provides an environmentally sustainable alternative to conventional synthetic methods.

Purification and Isolation Techniques

The purification and isolation of N-Benzyl-1H-benzotriazole-1-carbothioamide requires systematic optimization of separation techniques based on the compound's physical and chemical properties. The target molecule exhibits moderate polarity due to the carbothioamide functional group, with thermal stability up to its melting point range of 112-116°C [12] [13].

Column chromatography represents the most versatile and widely employed purification method for this compound. Systematic optimization of silica gel chromatography reveals that petroleum ether/ethyl acetate mobile phases provide optimal separation efficiency [14]. The ideal solvent ratio of 2:3 (petroleum ether:ethyl acetate) achieves baseline separation from common impurities while maintaining reasonable solvent consumption and elution times.

Loading optimization studies demonstrate that sample quantities of 2-5% by weight relative to silica gel provide optimal resolution without compromising separation efficiency [15]. Column diameter selection requires balancing separation efficiency with practical considerations, with 2.5-5.0 cm internal diameter columns proving optimal for preparative-scale purifications in the 1-10 gram range.

Gradient elution protocols offer enhanced separation compared to isocratic conditions, particularly for complex reaction mixtures containing multiple carbothioamide derivatives or related impurities. A stepwise gradient from 4:1 to 1:2 petroleum ether:ethyl acetate over 10-15 column volumes provides superior resolution while maintaining reasonable purification times [14].

Recrystallization provides an economical and scalable purification alternative, particularly suitable for large-scale preparations where column chromatography becomes impractical. Systematic solvent screening reveals that ethanol-water mixtures offer optimal crystallization behavior for N-Benzyl-1H-benzotriazole-1-carbothioamide [16] [17].

The recrystallization process involves hot dissolution in ethanol followed by controlled cooling in the presence of 10-20% water to promote formation of well-defined crystals with high purity. Temperature control during crystallization proves critical, with slow cooling rates (1-2°C per hour) providing optimal crystal formation and maximizing both purity and recovery yield [16].

Seeding techniques enhance crystallization reproducibility and provide control over crystal size distribution. Addition of 1-2% seed crystals at 5-10°C below saturation temperature promotes uniform nucleation and consistent crystal morphology [17]. This approach proves particularly valuable for industrial applications where crystal handling characteristics and filtration efficiency represent important operational considerations.

Sublimation offers the highest achievable purity levels but with limited scalability due to thermal considerations. Under reduced pressure conditions (0.1-1.0 mmHg) and controlled temperature (90-110°C), sublimation achieves purities exceeding 99% [18]. However, yields remain limited to 60-80% due to thermal decomposition at elevated temperatures, restricting this technique to specialized applications requiring maximum purity.

Liquid-liquid extraction provides effective removal of ionic impurities and unreacted starting materials through pH-controlled aqueous-organic partitioning. Treatment with dilute hydrochloric acid (0.1 M) effectively removes excess benzylamine as its hydrochloride salt, while subsequent neutralization with sodium bicarbonate facilitates clean partition of the product into the organic phase [14].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectroscopic analysis of N-Benzyl-1H-benzotriazole-1-carbothioamide provides comprehensive structural elucidation through characteristic chemical shift assignments. The spectrum reveals several distinct regions that correspond to specific proton environments within the molecular framework [1] [2] [3].

The aromatic region spans from 7.3 to 8.3 parts per million (ppm), encompassing both the benzotriazole ring system and the benzyl substituent aromatic protons [1] [2]. This broad aromatic envelope reflects the complex magnetic environment created by the fused triazole-benzene system and the pendant phenyl group. The benzotriazole aromatic protons typically appear as multiplets between 7.5 and 8.1 ppm, with the characteristic downfield shifts attributed to the electron-withdrawing nature of the triazole ring nitrogen atoms [3].

A particularly diagnostic signal appears in the far downfield region between 8.5 and 10.0 ppm, corresponding to the thioamide nitrogen-hydrogen proton [4] [5]. This substantial deshielding results from the unique electronic environment of the thiocarbonyl group, where the sulfur atom and adjacent nitrogen create a distinctive magnetic anisotropy effect. The thioamide NH proton often appears as a broad singlet due to quadrupolar relaxation effects from neighboring nitrogen atoms [6] [7].

The benzyl methylene bridge protons manifest as a characteristic singlet or multiplet between 4.5 and 5.0 ppm [8]. This chemical shift region is typical for methylene groups directly attached to electronegative heteroatoms, specifically the thioamide nitrogen in this molecular context. The precise chemical shift within this range depends on the exact conformational arrangement and hydrogen bonding interactions present in solution [2].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides critical information regarding the carbon framework of N-Benzyl-1H-benzotriazole-1-carbothioamide. The most significant diagnostic signal appears between 180 and 220 ppm, representing the thiocarbonyl carbon atom [4] [9] [10]. This extreme downfield shift is characteristic of thioamide functionality, where the carbon-sulfur double bond creates a distinctive electronic environment that results in substantial deshielding compared to conventional carbonyl groups.

The benzotriazole ring carbon atoms display characteristic signals in the 120-150 ppm region [2] [3]. These signals reflect the aromatic nature of the fused ring system, with specific chemical shifts depending on the individual carbon positions relative to the nitrogen atoms. The electron-withdrawing triazole moiety influences the electronic distribution throughout the benzene ring, resulting in varied chemical shifts for different carbon positions.

Benzyl carbon signals appear in two distinct regions: the methylene bridge carbon typically resonates between 45 and 55 ppm, while the aromatic carbons of the benzyl group appear between 125 and 140 ppm [8] [9]. The methylene carbon shift reflects its attachment to both the electronegative nitrogen and the aromatic ring system, while the aromatic carbons exhibit standard benzene ring chemical shifts with minor perturbations from the electron-donating methylene substituent.

Fourier-Transform Infrared (FT-IR) Spectral Features

Characteristic Vibrational Modes

The infrared spectrum of N-Benzyl-1H-benzotriazole-1-carbothioamide exhibits several characteristic absorption bands that provide definitive structural identification [11] [12] [13]. The most diagnostic feature appears in the 1250-1350 cm⁻¹ region, corresponding to the characteristic carbon-sulfur double bond stretching vibration of the thioamide group [5] [14] [15]. This absorption is significantly different from conventional amide carbonyl stretching frequencies, providing unambiguous identification of the thiocarbonyl functionality.

The nitrogen-hydrogen stretching vibration manifests as a broad absorption band between 3200 and 3400 cm⁻¹ [5] [7]. This bandwidth reflects the hydrogen bonding interactions and the electronic environment surrounding the thioamide nitrogen atom. The specific frequency within this range depends on intermolecular hydrogen bonding patterns and crystal packing arrangements in the solid state.

Benzotriazole ring vibrations appear prominently between 1550 and 1650 cm⁻¹, corresponding to the carbon-nitrogen stretching modes characteristic of the aromatic triazole system [11] [16]. These absorptions are distinct from conventional aromatic carbon-carbon stretching vibrations due to the incorporation of nitrogen atoms within the ring framework.

Secondary Structural Features

Aromatic carbon-hydrogen stretching vibrations appear in the expected region between 3000 and 3100 cm⁻¹ [11] [12]. These bands correspond to the benzotriazole and benzyl aromatic hydrogen atoms, providing confirmation of the aromatic character of both ring systems within the molecular structure.

Carbon-sulfur bond stretching vibrations manifest between 650 and 750 cm⁻¹, reflecting the single bond character between the thiocarbonyl carbon and sulfur atom [14] [15]. This absorption region is characteristic of thioamide compounds and provides additional confirmation of the sulfur-containing functionality.

The nitrogen-nitrogen bond stretching vibrations of the triazole ring appear between 1050 and 1150 cm⁻¹ [11] [13]. These absorptions are particularly diagnostic for benzotriazole derivatives and reflect the unique bonding arrangements within the five-membered triazole ring system.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

Mass spectrometric analysis of N-Benzyl-1H-benzotriazole-1-carbothioamide reveals a molecular ion peak at mass-to-charge ratio (m/z) 268, corresponding to the intact molecular structure with a molecular formula of C₁₄H₁₂N₄S [17] [18]. This molecular ion peak provides definitive confirmation of the molecular weight and elemental composition of the target compound.

The base peak appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) derived from the benzyl fragment [19] [20]. This fragmentation pattern is characteristic of benzyl-containing compounds, where the benzylic carbon-nitrogen bond undergoes facile cleavage under electron impact conditions. The stability of the tropylium ion makes it a predominant fragment in the mass spectrum.

Additional significant fragment ions appear at m/z 119, 134, and 240, representing various molecular rearrangement and fragmentation processes [19] [21]. The fragment at m/z 119 likely corresponds to the benzotriazole molecular ion (C₆H₅N₃⁺), formed through loss of the benzylcarbothioamide portion. The fragment at m/z 134 may represent a rearranged ion involving partial retention of the thiocarbonyl functionality.

Secondary Fragmentation Pathways

The fragmentation pattern reveals typical behavior for thioamide-containing compounds, where the carbon-sulfur double bond influences the primary cleavage pathways [22] [20]. The relatively stable benzotriazole fragment (m/z 119) indicates the robustness of the fused aromatic triazole system under mass spectrometric conditions.

Loss of sulfur (mass 32) from various fragments represents a common secondary fragmentation pathway for thioamide compounds [20] [21]. This process typically occurs through molecular rearrangement mechanisms that involve hydrogen migrations and ring-opening processes within the molecular ion.

X-ray Crystallographic Studies

Crystal Structure Determination

Crystallographic analysis of N-Benzyl-1H-benzotriazole-1-carbothioamide and related benzotriazole derivatives provides detailed three-dimensional structural information [23] [24] [25]. Based on structural studies of analogous compounds, the crystal system is expected to be monoclinic with space group P2₁/c, which is commonly observed for benzotriazole derivatives [23] [25].

The unit cell parameters for related benzotriazole compounds typically exhibit dimensions of approximately a = 11.57 Å, b = 5.97 Å, and c = 16.12 Å, with β angles near 106-107° [23]. These parameters reflect the molecular packing arrangements that optimize intermolecular interactions while minimizing steric conflicts between adjacent molecules.

Molecular Geometry and Packing Arrangements

The benzotriazole ring system maintains planarity in the solid state, with typical bond lengths and angles consistent with aromatic character [23] [24]. The nitrogen-nitrogen bond distances within the triazole ring typically range from 1.31 to 1.35 Å, reflecting the delocalized bonding character of the five-membered heterocycle.

The thioamide functionality adopts a planar configuration with the carbon-sulfur double bond length approximately 1.65-1.67 Å [24] [26]. The carbon-nitrogen bond in the thioamide group typically measures 1.32-1.34 Å, indicating partial double bond character due to resonance stabilization.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing stability [24] [27]. The thioamide nitrogen-hydrogen group serves as a hydrogen bond donor, while the triazole nitrogen atoms function as hydrogen bond acceptors, creating extended hydrogen bonding networks throughout the crystal lattice.

Conformational Analysis

The benzyl substituent typically adopts conformations that minimize steric interactions with the benzotriazole ring system [23] [28]. Dihedral angles between the benzotriazole plane and the benzyl phenyl ring generally range from 45° to 85°, depending on crystal packing constraints and intermolecular interactions.

The thioamide group orientation relative to the benzotriazole ring influences both molecular stability and intermolecular interactions [24] [26]. Optimal conformations balance intramolecular electronic stabilization with favorable intermolecular packing arrangements in the crystalline state.

| Parameter | Technique | Value/Range | Description |

|---|---|---|---|

| N-H stretching | IR (cm⁻¹) | 3200-3400 | Secondary amide N-H stretch |

| C=S stretching | IR (cm⁻¹) | 1250-1350 | Characteristic thioamide C=S |

| Aromatic protons | ¹H NMR (ppm) | 7.3-8.3 | Benzotriazole and benzyl aromatics |

| NH proton | ¹H NMR (ppm) | 8.5-10.0 | Thioamide NH proton |

| C=S carbon | ¹³C NMR (ppm) | 180-220 | Thiocarbonyl carbon signal |

| Molecular ion | MS (m/z) | 268 | Molecular ion peak |

| Crystal system | X-ray | Monoclinic | Based on related compounds |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant